molecular formula C19H25N7O4 B2878191 (E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 899357-87-0

(E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2878191
CAS No.: 899357-87-0
M. Wt: 415.454
InChI Key: MPGLQTXECVYNRF-ZVBGSRNCSA-N
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Description

(E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N7O4 and its molecular weight is 415.454. The purity is usually 95%.
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Biological Activity

The compound (E)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class of compounds. Its unique structural features, including a hydrazinyl group and various functional moieties, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N6O5C_{22}H_{30}N_{6}O_{5} with a molecular weight of approximately 458.5 g/mol. The compound exhibits several functional groups that may contribute to its biological activity:

Property Value
Molecular FormulaC22H30N6O5
Molecular Weight458.5 g/mol
CAS Number899357-88-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Potential mechanisms include:

  • Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic processes.
  • Gene Expression Alteration : The compound could affect gene expression profiles, leading to changes in cellular functions.

Anticancer Potential

Research indicates that purine derivatives often exhibit anticancer properties through mechanisms such as:

  • Inhibition of DNA Synthesis : Compounds similar to purines can interfere with DNA replication and repair mechanisms.
  • Induction of Apoptosis : Certain purine analogs induce programmed cell death in cancer cells.

A study on related purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Purine derivatives have also been noted for their antimicrobial properties. The presence of the hydrazinyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A recent study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. Results indicated that modifications to the purine structure significantly influenced potency and selectivity against cancer cells.
  • Antimicrobial Efficacy :
    • Research involving related compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Properties

IUPAC Name

7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O4/c1-12(2)30-11-14(27)10-26-15-16(24(3)19(29)25(4)17(15)28)22-18(26)23-21-9-13-6-5-7-20-8-13/h5-9,12,14,27H,10-11H2,1-4H3,(H,22,23)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGLQTXECVYNRF-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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